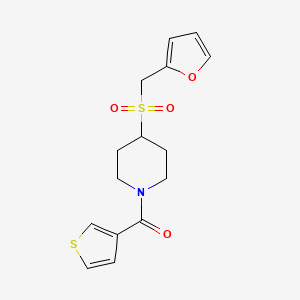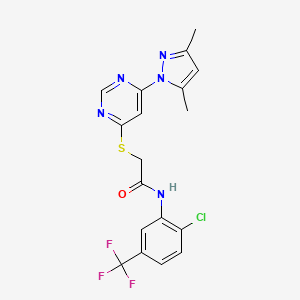
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a combination of furan, sulfonyl, piperidine, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Furan-2-ylmethyl Sulfone: This can be achieved by reacting furan-2-ylmethanol with a sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Derivatization: The furan-2-ylmethyl sulfone is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.
Thiophene Functionalization: Finally, the piperidin-1-yl derivative is coupled with a thiophene-3-ylmethanone precursor using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can be used as a building block for the synthesis of more complex molecules
Biology
This compound may be explored for its potential biological activity. The presence of furan, piperidine, and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The combination of different functional groups may result in compounds with unique therapeutic effects.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The furan and thiophene rings may participate in π-π interactions, while the sulfonyl and piperidine groups could form hydrogen bonds or ionic interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Furan-2-ylmethyl)piperidin-1-yl)(thiophen-3-yl)methanone: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(benzyl)methanone: Contains a benzyl group instead of a thiophene ring, which could alter its electronic properties and interactions.
Uniqueness
The presence of both furan and thiophene rings, along with the sulfonyl and piperidine groups, makes (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone unique
Propiedades
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c17-15(12-5-9-21-10-12)16-6-3-14(4-7-16)22(18,19)11-13-2-1-8-20-13/h1-2,5,8-10,14H,3-4,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPOEPKWDUARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one](/img/structure/B2634157.png)



![2-[(1-Adamantylacetyl)amino]propanoic acid](/img/structure/B2634167.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)


![4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2634175.png)
![(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea](/img/structure/B2634176.png)


